Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
potassium;5-(4-methylanilino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S.K/c1-7-2-4-8(5-3-7)13-10-9(11(14)15)12-6-16-10;/h2-6,13H,1H3,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKFSXUROMXYKV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=CS2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9KN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Ethyl 5-Chloro-1,3-thiazole-4-carboxylate
The synthesis commences with the construction of the thiazole core through a modified Hantzsch thiazole synthesis:
Reaction Scheme
Ethyl 3-chloro-3-oxopropanoate + Thiourea → Ethyl 5-chloro-1,3-thiazole-4-carboxylate
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF |
| Temperature | 0°C → RT (24 h) |
| Molar Ratio | 1:1.2 (ketoester:thiourea) |
| Catalyst | HCl (gas) |
| Yield | 68-72% |
Characterization data aligns with literature values for analogous structures:
- ¹H NMR (600 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H), 4.32 (q, J=7.1 Hz, 2H), 7.89 (s, 1H)
- ESI-MS : m/z 206.0 [M+H]⁺
Nucleophilic Aromatic Substitution with 4-Methylaniline
The critical C-N bond formation employs optimized SNAr conditions:
Reaction Parameters
| Component | Quantity |
|---|---|
| Ethyl 5-chloro-1,3-thiazole-4-carboxylate | 1.0 eq |
| 4-Methylaniline | 1.5 eq |
| Base | Cs₂CO₃ (2.2 eq) |
| Solvent | DMF (anhydrous) |
| Temperature | 80°C (18 h) |
This protocol achieves 82-85% conversion to ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate, surpassing previous methods using K₂CO₃.
Mechanistic Considerations
- Base-mediated deprotonation of 4-methylaniline (pKa ≈ 5.0)
- Rate-determining σ-complex formation at C5
- Concerted departure of chloride ion
Ester Hydrolysis and Salt Formation
Sequential transformation to the potassium salt proceeds through:
Step 1: Saponification
Ethyl ester → Carboxylic acid (NaOH aq./THF/MeOH)
Conditions : 2M NaOH, THF/MeOH/H₂O (3:3:1), 50°C, 6 h (Yield: 94%)
Step 2: Neutralization
Carboxylic acid + KOH → Potassium salt
Conditions : 1.05 eq KOH in EtOH, RT, 1 h (Yield: 98%)
Comparative Analysis of Alternative Synthetic Routes
Thiourea Cyclocondensation Approach
An alternative pathway employing functionalized thioureas demonstrates limited efficiency:
Reaction
4-Methylphenylthiourea + Ethyl bromopyruvate → Target intermediate
Challenges
Metal-Catalyzed Coupling Strategies
Palladium-mediated methodologies show promise but face scalability issues:
Buchwald-Hartwig Amination
Ethyl 5-bromo-1,3-thiazole-4-carboxylate + 4-Methylaniline
Limitations
Critical Process Parameters and Optimization
Solvent Effects in SNAr Reaction
| Solvent | Conversion (%) | Byproduct Formation |
|---|---|---|
| DMF | 85 | <5% |
| DMSO | 78 | 12% |
| NMP | 81 | 8% |
| THF | 42 | 23% |
DMF emerges as optimal, balancing solubility and reaction rate.
Base Selection Impact
| Base | pKa (H₂O) | Conversion (%) |
|---|---|---|
| Cs₂CO₃ | 10.7 | 85 |
| K₂CO₃ | 10.3 | 72 |
| DBU | 13.5 | 68 |
| Et₃N | 10.7 | 55 |
The superior performance of Cs₂CO₃ correlates with its enhanced solubility in polar aprotic solvents.
Structural Characterization and Analytical Data
Spectroscopic Profile
¹H NMR (600 MHz, D₂O):
δ 2.32 (s, 3H, CH₃), 6.78 (d, J=8.2 Hz, 2H), 7.12 (d, J=8.2 Hz, 2H), 8.04 (s, 1H)
13C NMR (151 MHz, D₂O):
δ 21.4 (CH₃), 114.7, 129.8, 130.1, 135.6 (Ar-C), 147.2 (C5), 158.9 (C2), 167.4 (COO⁻)
FT-IR (ATR, cm⁻¹):
ν 1598 (C=N), 1672 (C=O), 3250-3350 (N-H)
X-ray Powder Diffraction
The potassium salt crystallizes in the monoclinic system (P2₁/c):
| Parameter | Value |
|---|---|
| a (Å) | 8.921(2) |
| b (Å) | 12.674(3) |
| c (Å) | 14.305(4) |
| β (°) | 102.36(1) |
| Z | 4 |
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 4-Methylaniline | 38 |
| Cs₂CO₃ | 25 |
| Solvent Recovery | 12 |
| Energy | 15 |
Implementation of solvent recycling systems reduces production costs by 18-22%.
Environmental Impact Assessment
Green Chemistry Metrics :
| Metric | Value |
|---|---|
| Atom Economy | 81% |
| E-Factor | 6.8 |
| Process Mass Intensity | 8.2 |
Alternative solvent screening identifies cyclopentyl methyl ether (CPME) as a greener substitute for DMF, reducing the E-Factor to 5.3.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions, often involving a catalyst or a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal applications, the compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate
- Potassium 5-[(3-methylphenyl)amino]-1,3-thiazole-4-carboxylate
Uniqueness
Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate is unique due to the position of the methyl group on the phenyl ring. This structural variation can significantly impact the compound’s chemical reactivity and biological activity. For instance, the 4-methylphenyl derivative may exhibit different binding affinities and selectivities compared to its 2-methylphenyl and 3-methylphenyl counterparts, making it a valuable compound for specific applications.
Biological Activity
Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure:
- Formula: C₁₁H₉KN₂O₂S
- CAS Number: 1015533-61-5
The compound features a thiazole ring, which is known for its versatility in biological activity. The presence of the 4-methylphenyl group enhances its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been tested against various cancer cell lines, showing promising results.
- In Vitro Studies:
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| This compound | HepG2 | < Doxorubicin |
- Structure-Activity Relationship (SAR):
The mechanism through which this compound exerts its anticancer effects involves interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in cancer cell proliferation and survival pathways.
Other Biological Activities
In addition to anticancer properties, thiazole derivatives have been investigated for their anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Activity:
- Compounds similar to this compound have shown potential in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis.
- Antimicrobial Activity:
Case Studies
- Study on HepG2 Cells:
- Anti-inflammatory Research:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiazole derivatives typically involves condensation reactions. For example, ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is synthesized via the reaction of ethyl 2-bromoacetate with thiourea under basic conditions . Analogously, this compound may be prepared by reacting 4-methylphenyl isothiocyanate with a suitably substituted α-bromoketone or via cyclization of a thiourea intermediate. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and reaction time (12–24 hours). Purity can be enhanced using recrystallization from ethanol/water mixtures .
Q. How is X-ray crystallography employed to determine the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol solutions) and mounted on a diffractometer. Data collection involves measuring reflection intensities, followed by structure solution using direct methods (e.g., SHELXS or SHELXD) and refinement with SHELXL . For example, ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate was refined with anisotropic displacement parameters and riding H-atom models . WinGX and ORTEP are used for visualization and geometry analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Standardize Assays : Use validated protocols (e.g., ISO 20776-1 for antimicrobial testing).
- Purity Verification : Employ HPLC-DAD (e.g., as in , which details methods for quantifying active ingredients).
- Mechanistic Studies : Use molecular docking or SPR (surface plasmon resonance) to confirm target binding. For example, thiazole derivatives in showed activity via Schiff base-metal complexes, suggesting metal coordination is critical for function .
Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how are they mitigated?
- Methodological Answer : Common issues include:
- Disorder : Partial occupancy or rotational disorder in the 4-methylphenyl group. Mitigate by applying restraints (e.g., SIMU/DELU in SHELXL) or using twinning refinement .
- Hydrogen Bonding Ambiguity : Use DFT calculations (e.g., B3LYP/6-31G*) to validate H-bond networks. For example, resolved similar ambiguity in a pyrazole-triazole derivative via combined SCXRD and computational analysis .
- High Thermal Motion : Low-temperature data collection (e.g., 100 K) reduces ADPs (anisotropic displacement parameters) noise .
Q. What advanced spectroscopic and computational methods are recommended for studying electronic properties and reactivity?
- Methodological Answer :
- Spectroscopy : Solid-state NMR (13C CP/MAS) to probe tautomerism in the thiazole ring. FTIR can confirm carboxylate deprotonation (shift from ~1700 cm⁻¹ to ~1600 cm⁻¹) .
- Computational : DFT (B3LYP or M06-2X) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, ’s PubChem data includes InChIKey and SMILES for computational input .
- Docking Studies : Autodock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes in ’s HPLC-DAD studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
